Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoropropyl group: This step involves the alkylation of the pyrazole ring with a trifluoropropyl halide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropyl group or the carbamoyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity. The pyrazole ring can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-phosphate: Contains a phosphate group instead of a carboxylate group.
Uniqueness
Ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoropropyl group enhances its stability and lipophilicity, while the carbamoyl and carboxylate groups provide opportunities for hydrogen bonding and ionic interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O3/c1-2-19-9(18)7-5-6(8(14)17)15-16(7)4-3-10(11,12)13/h5H,2-4H2,1H3,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYBYUANVZOQQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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